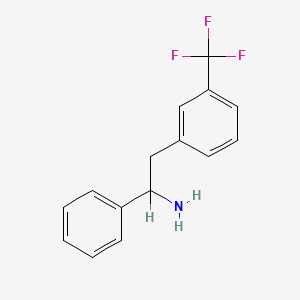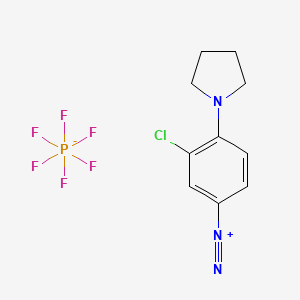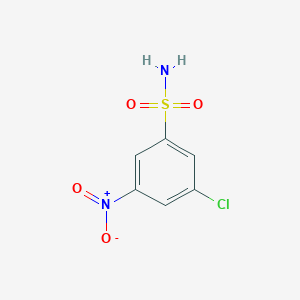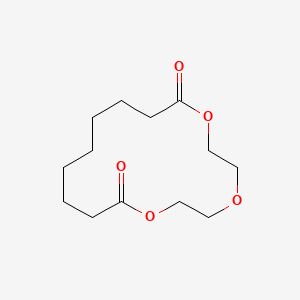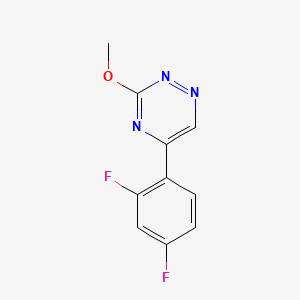
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy-: is a derivative of triazine, a six-membered aromatic heterocyclic compound containing three nitrogen atoms Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
The synthesis of as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and methoxy-substituted triazine precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Synthetic Routes: Common synthetic routes include nucleophilic substitution reactions, where the methoxy group is introduced to the triazine ring, and coupling reactions to attach the 2,4-difluorophenyl group.
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying from room temperature to elevated temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- can be compared with other similar compounds, such as:
5-(2,4-Difluorophenyl)-3-(methylthio)-as-Triazine: This compound has a similar structure but with a methylthio group instead of a methoxy group, leading to different chemical properties and applications.
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in applications like dye-sensitized solar cells.
Cyanuric Chloride: A well-known triazine derivative used as a starting material for synthesizing various triazine compounds, including agrochemicals and pharmaceuticals.
Propriétés
Numéro CAS |
69466-92-8 |
|---|---|
Formule moléculaire |
C10H7F2N3O |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C10H7F2N3O/c1-16-10-14-9(5-13-15-10)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
Clé InChI |
MPGHONIKSBJCLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CN=N1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


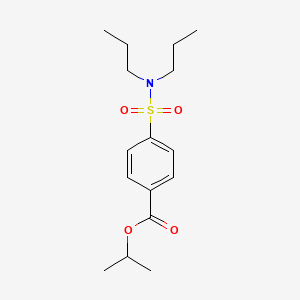
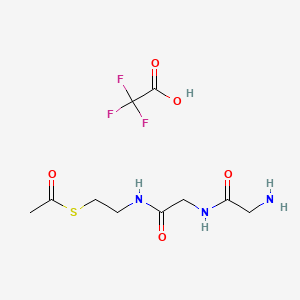
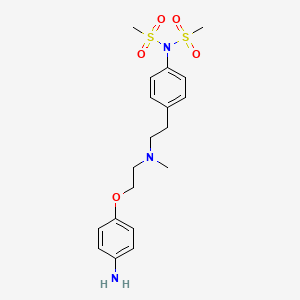
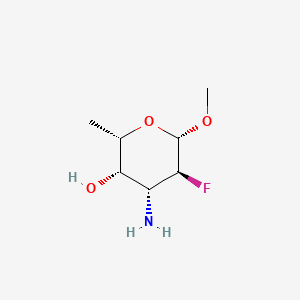
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
